molecular formula C10H8FN3O B1467151 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1483880-38-1

1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1467151
CAS RN: 1483880-38-1
M. Wt: 205.19 g/mol
InChI Key: WLBIQNFRGZQOIS-UHFFFAOYSA-N
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Description

1-(3-Fluorophenylmethyl)-1H-1,2,3-triazole-4-carbaldehyde (hereafter referred to as 3-FPCA) is a synthetic compound with a wide range of applications in the scientific research community. It is a versatile molecule that has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. 3-FPCA is also used in the laboratory for various applications, such as the synthesis of other compounds, the study of biochemical and physiological effects, and the study of its mechanism of action.

Scientific Research Applications

Crystal Structure and α-Glycosidase Inhibition

Compounds similar to 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde, such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, have been studied for their crystal structures and biological activities. Specifically, 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde showed significant α-glycosidase inhibition activity, which is an important target in diabetes treatment (Gonzaga et al., 2016).

Potential as Antimicrobial Agents

1,2,3-Triazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a series of 1,2,3-triazolyl pyrazole derivatives exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).

Synthesis and Antimicrobial Activity

The synthesis of novel (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives from 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes demonstrated moderate to good antimicrobial activity (Swamy et al., 2019).

Tuberculosis Inhibitory Activity

N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes have shown promising in vitro anti-Mycobacterium tuberculosis activity. Some derivatives exhibited inhibition similar to current tuberculosis pharmaceuticals, indicating potential as lead molecules for new treatments (Costa et al., 2006).

Homocysteine Detection

A new fluorescence probe, 2-(4′-(diphenylamino)-[1,1-biphenyl]-4-yl)-2H-[1,2,3]-triazole-4-carbaldehyde (DBTC), was designed for detecting homocysteine, a significant biomarker in various diseases. DBTC showed high selectivity and sensitivity toward homocysteine, demonstrating potential for biological applications (Chu et al., 2019).

Antiproliferative Activity

Some 1,2,3-triazole-based pyrazole aldehydes and their benzimidazole derivatives were synthesized and showed potential antiproliferative activity against cancer cell lines. This indicates a possible role in cancer research and treatment (Ashok et al., 2020).

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c11-9-3-1-2-8(4-9)5-14-6-10(7-15)12-13-14/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBIQNFRGZQOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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